nostopeptin BN920
Description
Properties
Molecular Formula |
C46H64N8O12 |
|---|---|
Molecular Weight |
921 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-2-benzyl-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide |
InChI |
InChI=1S/C46H64N8O12/c1-24(2)21-33-41(60)49-32-18-20-37(58)54(44(32)63)35(23-28-11-9-8-10-12-28)45(64)53(7)34(22-29-13-15-30(56)16-14-29)42(61)51-38(25(3)4)46(65)66-26(5)39(43(62)50-33)52-40(59)31(48-27(6)55)17-19-36(47)57/h8-16,24-26,31-35,37-39,56,58H,17-23H2,1-7H3,(H2,47,57)(H,48,55)(H,49,60)(H,50,62)(H,51,61)(H,52,59)/t26-,31+,32+,33+,34+,35+,37-,38+,39+/m1/s1 |
InChI Key |
GSMBUVTZXAPMMN-QPFVWYQWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)O1)C(C)C)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)O)CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)NC(C(=O)O1)C(C)C)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C |
Synonyms |
nostopeptin BN920 |
Origin of Product |
United States |
Discovery, Isolation, and Originator Organism Research of Nostopeptin Bn920
Methodologies for Isolation and Purification from Natural Sources
The isolation and purification of nostopeptin BN920 from its natural producers, primarily cyanobacteria, involve a series of sophisticated analytical techniques to separate it from a complex mixture of other metabolites.
Chromatographic Techniques (e.g., Reversed-Phase HPLC, UPLC) for Isolation and Fractionation
The primary method for the isolation and fractionation of this compound is reversed-phase high-performance liquid chromatography (RP-HPLC). This technique is highly effective in separating compounds based on their polarity. In the case of this compound, which is a relatively polar molecule, RP-HPLC with a C18 column is commonly employed. biologists.com
The process typically begins with an initial extraction of the cyanobacterial biomass, often using a methanol-water mixture. This crude extract is then subjected to solid-phase extraction (SPE) to pre-purify the sample. For instance, a cartridge can be used, and the fraction containing this compound is eluted with a specific concentration of methanol (B129727), such as 60%. biologists.com
Following this initial clean-up, the concentrated fraction is further purified by RP-HPLC. biologists.com A gradient elution is often used, where the composition of the mobile phase is changed over time to achieve optimal separation. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. The detection of this compound is usually carried out using a photodiode array (PDA) detector, which measures the absorbance of the compound at specific wavelengths, and mass spectrometry (MS) for mass identification. uni-konstanz.deresearchgate.net Ultra-performance liquid chromatography (UPLC), a higher-resolution version of HPLC, can also be utilized for more efficient separation and analysis. researchgate.net
Preparative Scale Isolation Strategies for Research Quantities
To obtain sufficient quantities of this compound for detailed structural elucidation and biological activity studies, preparative scale isolation is necessary. This involves scaling up the chromatographic methods used for analytical purposes. Preparative HPLC, using larger columns and higher flow rates, is the standard approach. ug.edu.plresearchgate.net
The initial extraction and pre-purification steps are similar to the analytical scale, but performed on a much larger volume of cyanobacterial culture. ug.edu.pl The subsequent preparative HPLC step allows for the collection of milligram quantities of the purified compound. uzh.ch The fractions containing this compound are collected, and the solvent is evaporated to yield the pure compound as a solid. nih.gov
Purity Assessment Methodologies for Research Samples
The purity of the isolated this compound is crucial for accurate biological and chemical characterization. High-resolution liquid chromatography-mass spectrometry (LC-MS) is a key technique for confirming both the identity and purity of the compound. biologists.com By comparing the measured mass-to-charge ratio (m/z) with the theoretical value, the presence of the correct compound can be verified with high accuracy. biologists.comuni-konstanz.de
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for purity assessment and is essential for structural elucidation. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical structure of the molecule, and the absence of signals from impurities confirms the sample's purity. researchgate.netd-nb.info
Characterization and Identification of Producer Organisms
Identifying the organisms that produce this compound and understanding the conditions that favor its production are critical areas of research.
Microbiological and Molecular Taxonomic Approaches for Strain Identification (e.g., Microcystis aeruginosa, Nostoc species)
This compound was initially discovered in a species of Nostoc. d-nb.infouni-konstanz.deresearchgate.net However, subsequent research has also identified it in strains of Microcystis aeruginosa. d-nb.infouni-konstanz.denih.gov The identification of these producer organisms relies on a combination of classical microbiological techniques and modern molecular methods.
Microbiological approaches involve the isolation of single cyanobacterial colonies and their cultivation in a controlled laboratory setting. nih.gov Morphological characteristics observed under a microscope can provide an initial identification.
For more precise identification, molecular taxonomic methods are employed. This often involves sequencing the 16S rRNA gene, a common genetic marker for bacterial and archaeal identification. nih.gov The resulting sequence is then compared to databases like GenBank to determine the species. nih.gov For example, the producer strain Nostoc cf. edaphicum CCNP 1411 was identified using its GenBank accession number. ug.edu.plnih.gov
Culture Conditions and Optimization for Enhanced this compound Production in Research Settings
Optimizing the culture conditions is essential for maximizing the yield of this compound for research. Various environmental factors have been shown to influence its production.
Studies have investigated the impact of nutrient availability, particularly phosphate (B84403), on the production of this compound in Microcystis aeruginosa. nih.gov Research has shown that phosphate limitation can lead to an increased content of protease inhibitors, including this compound. nih.gov
In laboratory settings, cyanobacterial strains are typically grown in specific culture media, such as Z8S or WC medium, under controlled conditions of temperature and light. ug.edu.plnih.govresearchgate.net For example, Nostoc cf. edaphicum CCNP 1411 was cultured in 5-liter bottles at 22°C with continuous light to obtain a higher biomass for peptide extraction. nih.gov Batch culture experiments are often conducted to test the effects of varying initial nutrient concentrations, such as different levels of nitrate (B79036) or phosphate, on the growth of the cyanobacterium and its production of this compound. nih.govresearchgate.netuni-koeln.de
Table 1: Chromatographic Techniques for this compound Isolation
| Technique | Stationary Phase | Mobile Phase Composition | Purpose |
|---|---|---|---|
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | C18 | Water/Acetonitrile or Water/Methanol gradient | Primary isolation and purification |
| Solid-Phase Extraction (SPE) | C18 | Stepwise elution with increasing methanol concentration | Pre-purification of crude extract |
| Ultra-Performance Liquid Chromatography (UPLC) | - | - | High-resolution separation and analysis |
Table 2: Producer Organisms and Culture Conditions for this compound
| Producer Organism | Strain | Culture Medium | Key Optimization Factors |
|---|---|---|---|
| Nostoc sp. | TAU IL-235 | Not specified | - |
| Microcystis aeruginosa | NIVA Cya 43 | WC medium | Phosphate and nitrate concentrations |
Compound Names Mentioned:
this compound
Cyanopeptolin 954
Microcystin
Ecological Roles and Environmental Distribution Research for this compound
This compound is a bioactive secondary metabolite produced by various species of cyanobacteria, including those from the genera Nostoc and Microcystis. nih.govresearchgate.netwikipedia.org These photosynthetic bacteria are widespread, inhabiting diverse aquatic and terrestrial environments, from freshwater lakes and springs to moist soils and rocks. wikipedia.org The production of this compound is part of the complex chemical arsenal (B13267) that cyanobacteria utilize to survive and compete in their ecological niches. researchgate.net
The primary ecological function identified for this compound is its role as a potent inhibitor of serine proteases, specifically chymotrypsin (B1334515). nih.govuni-koeln.debiologists.com Protease inhibitors are a common class of cyanobacterial secondary metabolites that can interfere with the digestive processes of herbivorous grazers. uni-koeln.denih.gov In aquatic ecosystems, the microcrustacean Daphnia is a major consumer of phytoplankton, including cyanobacteria. uni-koeln.debiologists.com By inhibiting digestive enzymes in the gut of Daphnia, this compound can lead to reduced nutrient assimilation, amino acid limitation, and consequently, diminished growth and fitness of the grazer. uni-koeln.denih.gov This anti-grazer defense mechanism is considered a key ecological role, as it can reduce the control of Daphnia over cyanobacterial populations, potentially contributing to the formation and persistence of cyanobacterial blooms. uni-koeln.de The presence of such protease inhibitors is widespread in natural cyanobacterial blooms. nih.gov
The production of this compound by cyanobacteria is not static; it is dynamically regulated by various environmental factors. The biosynthesis of such peptides is energetically costly, and their expression is often linked to the nutrient status and growth conditions of the organism. nih.gov Like other cyanopeptolins, this compound is synthesized by large, multi-modular enzyme complexes known as non-ribosomal peptide synthetases (NRPS). ug.edu.pl However, the specific biosynthetic gene cluster (BGC) for this compound has not been fully characterized. vulcanchem.com
Research on Microcystis aeruginosa (strain NIVA Cya 43), which produces both this compound and the related cyanopeptolin 954, has provided significant insights into the environmental regulation of its production. uni-koeln.denih.gov Studies have shown that nutrient availability, particularly phosphorus and nitrogen, plays a crucial role. Under phosphate-limiting conditions, the cellular content of this compound in M. aeruginosa has been observed to increase significantly. nih.govresearchgate.net This suggests that under nutrient stress, the cyanobacterium may allocate more resources towards producing defensive compounds. nih.govvulcanchem.com Conversely, nitrogen availability is also important, as this compound is a nitrogen-rich molecule. uni-koeln.de Its production is correlated with the cellular carbon-to-nitrogen (C/N) ratio. uni-koeln.de
The table below summarizes findings on how different environmental conditions affect the production of this compound in laboratory cultures of M. aeruginosa, which serves as a model for understanding its expression in natural settings.
Table 1: Environmental Factors Influencing this compound Production in Microcystis aeruginosa
| Factor | Observation | Implication for Biosynthesis | Reference(s) |
|---|---|---|---|
| Phosphate (P) Limitation | The content of BN920 per unit of biomass was highest in low-P treatments, particularly during the mid-exponential growth phase. | Suggests upregulation of biosynthetic pathways as a defensive strategy under nutrient stress. | nih.govresearchgate.net |
| Nitrogen (N) Availability | Production of N-rich inhibitors is linked to the availability of nitrogen. The content of BN920 correlates with the cellular C/N ratio. | Biosynthesis is dependent on the availability of nitrogenous precursors. | uni-koeln.de |
| Growth Phase | The cellular content of BN920 changes significantly during the experimental time, with the highest levels often observed between days 10 and 18 of culture. | Production is not constant but is linked to the physiological state and growth stage of the cyanobacterium. | nih.gov |
| Light Intensity | While not as extensively studied for BN920 specifically, high light intensity can act as a stressor that influences secondary metabolite production in cyanobacteria. | May influence production as part of a general stress response. | uni-koeln.devulcanchem.com |
This table is interactive. You can sort and filter the data.
From a chemical ecology perspective, this compound functions as an allelochemical that mediates interactions between the producing cyanobacterium and other organisms. unipr.itnih.gov Specifically, it acts as a defensive compound against grazers. nih.gov The interaction between cyanobacteria like Microcystis or Nostoc and their primary consumers, such as Daphnia, is a classic example of a chemically mediated predator-prey (or more accurately, producer-herbivore) relationship in aquatic food webs. biologists.comnih.gov
The inhibition of digestive proteases in Daphnia by this compound is a targeted defensive mechanism. biologists.com By interfering with the function of chymotrypsin, the compound reduces the nutritional value of the cyanobacterium as a food source. uni-koeln.deidosi.org This can lead to a variety of sublethal effects in Daphnia, including reduced growth and reproductive output, which ultimately impacts the grazer's population dynamics. uni-koeln.deuni-koeln.de This chemical defense can provide a competitive advantage to the nostopeptin-producing strain, allowing it to proliferate under heavy grazing pressure that might otherwise control its population. uni-koeln.de
This interaction is a key component of the chemical ecology of freshwater systems. unipr.it The production of this compound and similar protease inhibitors can influence the structure of the entire planktonic community. By deterring generalist herbivores like Daphnia, these compounds may contribute to the dominance of cyanobacteria during bloom events, altering the flow of energy and nutrients through the aquatic food web. uni-koeln.denih.gov This highlights how a single chemical compound can have cascading effects on community structure and ecosystem function. uni-koeln.de
Biosynthesis and Genetic Foundations of Nostopeptin Bn920 Production
Elucidation of the Biosynthetic Gene Cluster (BGC) for Nostopeptin BN920
The identification and characterization of the biosynthetic gene cluster (BGC) responsible for producing a specific natural product are fundamental to understanding its formation. For this compound, this process relies on a combination of modern genomic and bioinformatic techniques, complemented by analyses of gene expression.
The discovery of the genetic blueprint for this compound production is rooted in genome mining, a process that involves scanning the vast genomic data of cyanobacteria to find the relevant BGC. researchgate.netnih.gov Given that this compound is a member of the cyanopeptolin family of protease inhibitors, researchers can search for BGCs that show homology to known cyanopeptolin synthetase gene clusters. asm.orgnih.gov These clusters are typically large, often spanning over 30 kilobases, and encode the large, modular NRPS enzymes. asm.org
Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are instrumental in this process. mdpi.comhelsinki.fi They can identify the boundaries of the BGC and predict the functions of the encoded enzymes based on sequence similarity to characterized proteins in databases. For this compound, a key search parameter would be a BGC encoding a seven-module NRPS, corresponding to the seven residues in the peptide's core structure. acs.org Furthermore, the presence of genes encoding tailoring enzymes, such as a methyltransferase and enzymes for the formation of the unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue, within the cluster provides strong evidence for its role in this compound biosynthesis. acs.orgresearchgate.net The colinearity rule, which often applies to NRPS systems, suggests that the order of the modules on the enzyme corresponds to the sequence of amino acids in the peptide product, aiding in the provisional identification of the correct BGC. beilstein-journals.org
While genome mining identifies the potential BGC, confirming its activity and its link to this compound production requires evidence of its expression. Transcriptional analysis, such as reverse transcription-polymerase chain reaction (RT-PCR) or RNA-Seq, can demonstrate that the genes within the putative this compound cluster are actively transcribed into mRNA. asm.orgnih.govnih.gov Studies on related cyanopeptolin gene clusters have shown that the transcription of these BGCs correlates with peptide production, which can be influenced by environmental factors like light and nutrient availability. nih.govresearchgate.netresearchgate.net For instance, the transcript levels of the mcnB gene from the cyanopeptolin cluster in Microcystis have been shown to be upregulated under high light conditions. nih.gov
Proteomic analyses provide further confirmation by detecting the translated NRPS enzymes and other biosynthetic proteins. researchgate.netcaister.comfrontiersin.org By comparing the proteome of a this compound-producing strain under different conditions, it is possible to correlate the abundance of the NRPS enzymes with the yield of the final product. This integrated 'omics' approach, combining genomics, transcriptomics, and proteomics, provides a comprehensive picture of the genetic basis and regulation of this compound biosynthesis. nih.govcaister.com
Genome Mining and Bioinformatic Approaches for BGC Identification [14, 28, 45]
Enzymology of the Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic process catalyzed by the large NRPS machinery and associated tailoring enzymes. Understanding the function of each enzymatic domain is crucial for a complete picture of how this complex molecule is assembled.
The core of the this compound biosynthetic machinery is a large NRPS enzyme composed of seven modules, each responsible for the incorporation of one amino acid into the growing peptide chain. acs.org Each module is further subdivided into specific domains that perform distinct functions in a coordinated, assembly-line fashion. beilstein-journals.org
A typical elongation module consists of:
Adenylation (A) domain: This domain is responsible for recognizing and activating a specific amino acid substrate by converting it into an aminoacyl-adenylate at the expense of ATP. oup.com
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated amino acid is then covalently attached to the phosphopantetheine arm of the T-domain. oup.com
Condensation (C) domain: This domain catalyzes the formation of a peptide bond between the aminoacyl-S-PCP of its own module and the peptidyl-S-PCP of the preceding module. oup.com
The this compound synthetase is expected to have seven such modules, with the A-domains of each module specifically selecting for the constituent amino acids: Threonine, Leucine, Ahp (or its precursor, Proline), Phenylalanine, N-methyltyrosine (or its precursor, Tyrosine), Valine, and a final amino acid for the exocyclic part, which is part of the side chain. semanticscholar.org The order of these modules on the NRPS enzyme dictates the final sequence of the peptide. beilstein-journals.org The entire process terminates with a Thioesterase (TE) domain , which cleaves the completed peptide from the NRPS and catalyzes the intramolecular cyclization to form the final depsipeptide ring structure. acs.org
| Module | Predicted Amino Acid Substrate | Key Domains | Post-Translational Modification |
|---|---|---|---|
| 1 | Threonine | C, A, T | Ester bond formation (cyclization) |
| 2 | Leucine | C, A, T | - |
| 3 | Proline (precursor to Ahp) | C, A, T | Hydroxylation and cyclization to Ahp |
| 4 | Phenylalanine | C, A, T | - |
| 5 | Tyrosine (precursor to N-Me-Tyr) | C, A, MT, T | N-methylation |
| 6 | Valine | C, A, T | - |
| 7 | Glutamine-Acetate (inferred from structure) | C, A, T, TE | Chain termination and cyclization |
A key feature of this compound is the presence of modified amino acids, which are introduced by tailoring enzymes either during or after the main peptide chain assembly. One such modification is the N-methylation of the tyrosine residue to form N-methyltyrosine (N-Me-Tyr). This reaction is typically catalyzed by an N-methyltransferase (MT) domain, which is often integrated within an NRPS module. acs.orgresearchgate.net In the case of this compound, the MT domain is predicted to be part of the fifth module, acting on the tyrosine substrate after it has been loaded onto the T-domain. acs.orgresearchgate.net The MT domain utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. oup.com
Another significant modification is the formation of the Ahp residue. Studies on the biosynthesis of the related compound crocapeptin suggest that Ahp is derived from a proline residue. acs.org This transformation is thought to be catalyzed by a set of enzymes encoded within the BGC, including a cytochrome P450 monooxygenase (like CpnF) and a helper protein (like CpnE). acs.org These enzymes would act on the proline residue after its incorporation into the peptide chain by the third NRPS module.
The fidelity of this compound synthesis is largely dependent on the substrate specificity of the A-domains within each NRPS module. oup.comuio.no The A-domain possesses a "binding pocket" that selectively accommodates a specific amino acid. oup.com The identity of the amino acid residues lining this pocket, often referred to as the "nonribosomal code," determines the substrate preference. oup.com By analyzing the sequence of the A-domains in the this compound BGC, it is possible to predict their substrate specificity with a high degree of confidence, which can then be confirmed by in vitro enzymatic assays. mdpi.com While A-domains are generally specific, some have been shown to have relaxed specificity, which can lead to the production of minor structural variants of the peptide. researchgate.netmdpi.com
The C-domains also exhibit substrate specificity, particularly for the stereochemistry of the incoming aminoacyl-S-PCP and the upstream peptidyl chain, ensuring the correct sequence of peptide bond formation. uio.no The catalytic mechanism of the C-domain involves a conserved His-His-x-x-x-Asp-Arg motif that facilitates the nucleophilic attack of the amino group of the incoming amino acid on the thioester bond of the growing peptide chain.
Investigation of Post-Translational Modification Enzymes and Their Mechanisms (e.g., Methyltransferases)
Genetic Engineering Approaches for Biosynthetic Pathway Manipulation and Diversification
Genetic engineering offers powerful tools for manipulating the biosynthetic pathways of natural products like this compound. These approaches can enhance production yields, elucidate gene function, and generate novel chemical analogs. While the specific biosynthetic gene cluster (BGC) for this compound has not been fully characterized, strategies applied to other nonribosomal peptide synthetases (NRPSs) provide a clear roadmap for future research. vulcanchem.com
Gene knockout and overexpression are fundamental techniques for functional genomics in natural product biosynthesis. rsc.org In the context of the this compound pathway, these methods would be crucial for confirming the boundaries of the BGC and assigning functions to individual genes, such as those encoding the NRPS modules and tailoring enzymes.
Gene Knockout: Creating targeted deletions of specific genes within the putative nostopeptin BGC would serve to verify their role in its biosynthesis. For instance, knocking out a core NRPS gene would be expected to abolish production of the compound entirely. This has been successfully performed for other cyanopeptolins; a knockout of a cyanopeptolin synthetase gene in Anabaena resulted in the cessation of cyanopeptolin production. nih.gov Similarly, deleting genes responsible for tailoring steps, such as methylation or the formation of the unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue, could lead to the accumulation of precursor molecules or the production of novel analogs, providing insight into the biosynthetic sequence. nih.govnih.gov
Overexpression: Increasing the expression of key biosynthetic genes or regulatory elements can enhance the production titer of the target compound. This often involves placing the genes under the control of strong, constitutive promoters. While specific overexpression studies for this compound are not yet reported, this strategy is a common goal in natural product research to overcome low yields from native producers. nih.gov
Heterologous expression—the transfer and functional expression of a BGC from its native producer into a more tractable host organism—is a powerful strategy to overcome challenges associated with slow growth, low yields, or genetic intractability of the original strain. nih.govresearchgate.net For this compound, which is produced by cyanobacteria like Nostoc and Microcystis, establishing a reliable heterologous production platform would be a significant advancement. ug.edu.pl
The process involves identifying and cloning the entire BGC, assembling it into a suitable expression vector, and transferring it to a selected chassis strain. rsc.orgnih.gov The choice of host is critical and depends on factors like genetic tractability, growth rate, and the availability of necessary precursors and post-translational modification enzymes, such as phosphopantetheinyl transferases (PPTases) that are essential for activating NRPS carrier proteins. engconfintl.org
Potential model hosts for expressing cyanobacterial BGCs like that of this compound include:
Model Cyanobacteria: Strains like Anabaena sp. PCC 7120 are attractive because they share a similar metabolic background with the native producers and can recognize cyanobacterial promoters. thieme-connect.commdpi.com Anabaena sp. PCC 7120 has been successfully used to produce other cyanobacterial compounds like lyngbyatoxin A and cryptomaldamide. nih.gov
Escherichia coli: As a fast-growing and well-understood model organism, E. coli is a common choice. However, successful expression of large, complex cyanobacterial NRPS pathways can be challenging due to codon usage differences, the need for co-expression of a suitable PPTase, and potential toxicity of the product. nih.gov
Streptomyces species: These bacteria are prolific producers of natural products and possess the necessary machinery for complex secondary metabolite biosynthesis, making them suitable hosts. nih.govmdpi.com
Yeast (Saccharomyces cerevisiae): Yeast offers robust genetic tools and is a viable host, particularly for pathways that may benefit from eukaryotic cellular machinery. nih.gov
| Host Organism | Advantages | Challenges | Relevant Examples |
|---|---|---|---|
| Anabaena sp. PCC 7120 | Photosynthetic; Native-like metabolic environment; Recognizes cyanobacterial promoters; Possesses promiscuous PPTase. nih.govthieme-connect.com | Slower growth than bacteria/yeast; Genetic tools less developed than E. coli. | Lyngbyatoxin A, Cryptomaldamide. nih.gov |
| Escherichia coli | Rapid growth; Well-established genetic tools; Low secondary metabolism background. nih.gov | May require codon optimization; Requires co-expression of a compatible PPTase; Large BGCs can be unstable. rsc.orgnih.gov | Radiosumin biosynthesis. rsc.org |
| Streptomyces sp. | Proven track record for natural product synthesis; Possesses required ancillary enzymes. nih.gov | More complex genetics than E. coli; Can have competing native pathways. | Used for various actinomycete and bacterial BGCs. nih.gov |
| Saccharomyces cerevisiae (Yeast) | Robust genetic manipulation tools (e.g., TAR cloning); Eukaryotic expression environment. nih.govmdpi.com | May require significant metabolic engineering to supply precursors; Intron removal from fungal genes may be necessary. mdpi.com | Shinorine overproduction. nih.gov |
Directed evolution and rational design are protein engineering techniques used to modify enzyme function, with the goal of creating novel chemical structures. europa.eu For this compound, these methods could be applied to the NRPS enzymes to alter substrate specificity and generate new analogs.
Rational Design: This approach relies on detailed knowledge of the enzyme's structure and mechanism. nih.gov The "gatekeeper" function of NRPSs is performed by the adenylation (A) domain, which selects and activates a specific amino acid. scispace.combiorxiv.org The specificity of an A-domain is determined by a "specificity code" of approximately ten key amino acid residues within its binding pocket. nih.gov By mutating these code residues, it is theoretically possible to change the A-domain's preference to a different amino acid, thereby incorporating a new building block into the final peptide. While conceptually straightforward, this approach has had limited success because mutations can often lead to broadened specificity or poorly functioning enzymes. nih.govnih.gov
Directed Evolution: This method mimics natural selection in the laboratory to evolve enzymes with desired properties without requiring deep structural knowledge. pnas.org It involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then using a high-throughput screen or selection system to identify mutants with the desired activity. engconfintl.org This approach has been successfully used to restore the function of impaired chimeric NRPSs and to switch the substrate specificity of A-domains. pnas.orgbiorxiv.org For instance, directed evolution could be used to evolve a this compound synthetase module to accept a non-native amino acid, leading to the production of a library of novel nostopeptin derivatives. nih.gov
Heterologous Expression of the this compound Biosynthetic Pathway in Model Hosts [2, 14, 22, 28]
Precursor Incorporation and Isotopic Labeling Studies in Biosynthetic Research
Isotopic labeling is a definitive method for elucidating the biosynthetic origins of a natural product. biorxiv.org This technique involves feeding a producing organism with precursors (e.g., amino acids, acetate) enriched with stable isotopes like ¹³C or ¹⁵N. The resulting labeled natural product is then analyzed, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, to determine the exact position and extent of isotope incorporation. researchgate.netnih.gov
While specific labeling studies for this compound have not been detailed in the literature, the principles are well-established from research on other cyanopeptolins and NRPS-derived metabolites. nih.govresearchgate.net Such studies would be essential to confirm the building blocks of the this compound structure. For example, feeding experiments with labeled L-phenylalanine, L-valine, or L-glutamine would be expected to show incorporation into their respective positions in the peptide backbone.
A key area of investigation would be the origin of the non-proteinogenic Ahp (3-amino-6-hydroxy-2-piperidone) residue, a hallmark of cyanopeptolins. It is hypothesized to be derived from glutamine or glutamate (B1630785). researchgate.net Isotopic labeling with ¹³C- and ¹⁵N-labeled glutamate could trace its transformation and incorporation, definitively confirming its role as the precursor. Furthermore, comparative metabolomic analysis using ¹⁵N-labeled media is a powerful approach in cyanobacteria to globally identify nitrogen-containing secondary metabolites and link them to their BGCs. nih.gov
| Labeled Precursor | Biosynthetic Unit Labeled | Purpose of Study | Reference |
|---|---|---|---|
| [¹⁵N]Nitrate | All nitrogen-containing metabolites | Global identification of N-containing compounds; Linking BGCs to products. | nih.gov |
| [¹³C] or [¹⁵N] L-Amino Acids (e.g., Phe, Val) | Specific amino acid residues in the peptide | Confirming the direct incorporation of proteinogenic amino acids. | researchgate.net |
| [¹³C, ¹⁵N] L-Glutamate/Glutamine | Ahp residue, Glutamine residue | Elucidating the biosynthetic origin of the non-proteinogenic Ahp moiety. | researchgate.net |
| [methyl-¹³C] S-Adenosyl methionine (SAM) | N-methylated residues (e.g., N-MeTyr) | Identifying the source of methyl groups in tailoring reactions. | nih.gov |
Regulatory Mechanisms Governing this compound Biosynthesis (e.g., Nutrient Stress Response)
The production of secondary metabolites in cyanobacteria is often tightly regulated by environmental factors, particularly nutrient availability. vulcanchem.com Studies have shown that the biosynthesis of this compound is significantly influenced by nutrient stress, suggesting it may play a role in the organism's ecological adaptation. researchgate.netuni-koeln.de
The most well-documented regulatory factor is phosphorus limitation. In the cyanobacterium Microcystis aeruginosa (strain NIVA Cya 43), phosphorus-limited conditions lead to a dramatic increase in the intracellular content of this compound. nih.gov This response is thought to be part of a broader strategy where, under nutrient stress that limits growth, resources like carbon and nitrogen are shunted towards the production of defensive secondary metabolites. vulcanchem.comnih.gov The increase in this compound content under low phosphorus may enhance the cyanobacterium's defense against grazers, thereby indirectly fostering bloom formation. nih.govresearchgate.net
Nitrogen availability also plays a role. In some studies, the two protease inhibitors, this compound and the related cyanopeptolin 954, are suggested to function as temporary nitrogen storage compounds, which are degraded when the cell experiences nitrogen limitation. researchgate.net The interplay between nitrogen and phosphorus availability appears to be complex, with high levels of both nutrients potentially favoring the growth of toxic or inhibitor-producing strains over non-producing ones. nih.govmdpi.com
| Regulatory Factor | Organism | Effect on this compound Content | Observed Mechanism/Hypothesis | Reference |
|---|---|---|---|---|
| Phosphorus (P) Limitation | Microcystis aeruginosa NIVA Cya 43 | Significant Increase (up to 19-fold variation) | P-limitation leads to higher C:P and N:P ratios, making excess C and N available for N-rich secondary metabolite synthesis. May serve as a chemical defense against grazers. | nih.govresearchgate.net |
| Nitrogen (N) Limitation | Microcystis aeruginosa NIVA Cya 43 | Decrease | Compound may serve as a temporary nitrogen store, which is degraded and remobilized under N-limiting conditions. | uni-koeln.deresearchgate.net |
| High Light Intensity | Microcystis aeruginosa NIVA Cya 43 | Increase | May indicate a role in response to oxidative stress or changes in primary metabolism under high light. | uni-koeln.de |
Chemical Synthesis and Analogue Design for Structure Activity Relationship Sar Studies
Total Synthesis Strategies for Nostopeptin BN920
Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. youtube.com For this compound, the analysis would logically begin by breaking the macrocycle to reveal a linear depsipeptide.
Key Disconnection Points:
Macrolide Ring Opening: The most logical primary disconnection is at the ester bond between the C-terminal Valine (Val) and the Threonine (Thr) residue, or alternatively, an amide bond within the cyclic core. This simplifies the complex cyclic target into a more manageable linear precursor.
Peptide Bond Disconnections: The resulting linear chain is then further broken down at its amide linkages. This deconstruction leads to the individual amino acid building blocks, some of which are non-proteinogenic, such as 3-amino-6-hydroxy-2-piperidone (Ahp) and N-Methyltyrosine (N-MeTyr). nih.gov
Key Fragment Synthesis: The synthesis would proceed in a convergent manner, where different fragments of the molecule are prepared separately before being joined together. towson.edu
Ahp-Containing Dipeptide: A crucial fragment would incorporate the unique Ahp residue, likely coupled to an adjacent amino acid like Phenylalanine (Phe).
N-Methylated Dipeptide: Another key fragment would involve the N-MeTyr residue, which requires specific N-methylation steps during its synthesis.
Side Chain Fragment: The Gln-Ac side chain would be synthesized separately and attached to the Threonine residue of the main ring at a later stage.
This fragment-based approach allows for more efficient synthesis and purification at intermediate stages before the final, challenging macrocyclization step. towson.edu
The formation of the macrocycle is the most critical and often lowest-yielding step in the synthesis of cyclic peptides. nih.gov
Macrocyclization: The primary method would be a macrolactonization (forming the final ester bond) or macrolactamization (forming an amide bond) of the linear precursor. This reaction must be performed under high-dilution conditions to favor the desired intramolecular cyclization over intermolecular polymerization, where linear chains react with each other to form long polymers instead of rings. nih.gov
Stereochemical Control: Controlling the stereochemistry is paramount, as the biological activity of the compound is dependent on its specific three-dimensional structure. This control is achieved by using enantiomerically pure amino acid starting materials. Each amino acid (L-Thr, L-Leu, L-Phe, L-Val, L-Gln, L-N-MeTyr, and the specific stereoisomer of Ahp) must have the correct configuration from the outset. Throughout the synthesis, coupling and deprotection conditions must be chosen carefully to prevent racemization (loss of stereochemical purity) at the chiral centers. nih.govnih.gov Chiral catalysts can sometimes be employed to guide the formation of the correct stereochemistry during cyclization, although this is a more advanced strategy. nih.gov
To build the linear peptide chain, reactive functional groups on the amino acids (amino groups, carboxyl groups, and side chains) must be temporarily blocked with protecting groups to ensure that bonds form only at the desired locations. researchgate.netmasterorganicchemistry.com
Protecting Groups: A typical strategy for a molecule like this compound would be the Fmoc/tBu approach, common in Solid-Phase Peptide Synthesis (SPPS).
α-Amino Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the main-chain amino group of each incoming amino acid. It is stable to many reagents but can be cleanly removed with a mild base like piperidine. researchgate.net
Side Chains: Acid-labile groups like tert-butyl (tBu) or trityl (Trt) are used to protect reactive side chains (e.g., the hydroxyl group of Threonine, the amide of Glutamine). These are removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). researchgate.net
Peptide Coupling Reactions: This is the formation of the amide bond between two amino acids.
Synthesis Phase: The synthesis can be carried out using either Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis. SPPS, where the growing peptide chain is attached to a solid resin support, is often preferred for its efficiency and ease of purification. google.com
Coupling Reagents: To facilitate the reaction, a coupling reagent is used to "activate" the carboxylic acid group of one amino acid so it can react with the amino group of the next. Common reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or DIC (N,N'-diisopropylcarbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) to improve efficiency and minimize side reactions. bachem.com More advanced phosphonium (B103445) or aminium/uronium salt reagents (e.g., HBTU, HATU) are also widely used for their high coupling efficiency. bachem.com
Macrocyclization Methodologies and Stereochemical Control
Semisynthetic Approaches to this compound Derivatives
Semisynthesis offers a powerful alternative to total synthesis, especially when the natural product can be isolated in reasonable quantities but its total synthesis is overly complex or inefficient. nih.gov This approach involves using the naturally occurring molecule as a starting scaffold and making targeted chemical modifications.
For this compound, a semisynthetic strategy could involve isolating the compound from its natural source, Nostoc sp., and then performing chemical reactions to create derivatives. nih.govug.edu.pl For example, the acetyl group on the glutamine side chain could be removed (deacetylation) and replaced with other functional groups to probe the importance of this part of the molecule for its biological activity. Another possibility would be the modification of the N-MeTyr residue. Such modifications are crucial for generating a library of related compounds quickly to establish structure-activity relationships. nih.gov
Design and Synthesis of this compound Analogues for SAR Elucidation
Structure-Activity Relationship (SAR) studies are essential for identifying the "pharmacophore"—the key structural features of a molecule responsible for its biological activity. oncodesign-services.com This is achieved by designing, synthesizing, and testing a series of analogues where specific parts of the molecule are systematically changed. nih.govnih.govliverpool.ac.uk
For this compound, SAR studies have been informed by comparing its activity to other naturally occurring cyanopeptolins. nih.govscispace.com These comparisons reveal how small structural changes can lead to significant differences in potency and selectivity. nih.gov
Key Structural Comparisons and SAR Insights:
The Ahp Residue: The 3-amino-6-hydroxy-2-piperidone (Ahp) residue is a hallmark of the cyanopeptolin class and is considered a critical pharmacophore for protease inhibition. nih.gov
Amino Acid at Position 1: this compound has a Threonine (Thr) at position 1. In contrast, nostopeptins A and B have a 3-hydroxy-4-methylproline (Hmp) residue at this position, which alters their inhibitory profile. nih.gov
Side Chain Modifications: The nature of the side chain attached to Thr is critical. The Gln-Ac side chain in this compound contributes to its specific activity. Other analogues with different side chains, such as those containing sulfated groups (e.g., Cyanopeptolin 954), show vastly different inhibitory profiles. The absence of a sulfate (B86663) group in this compound is correlated with significantly higher elastase affinity compared to sulfated analogues. vulcanchem.com
The following table summarizes the structural differences and resulting chymotrypsin (B1334515) inhibitory activity for this compound and a related compound.
Table 1: SAR Comparison of this compound and Related Analogues
| Compound Name | Key Structural Features | Chymotrypsin IC₅₀ |
|---|---|---|
| This compound | Contains [Thr+Leu+Ahp+Phe+MeTyr+Val] cyclic core with an acetylated Gln side chain. | 0.11 µM nih.gov |
| Cyanopeptolin 954 | Contains a sulfated group and has a different amino acid composition. | 45 nM (0.045 µM) researchgate.net |
IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower value indicates greater potency.
These comparative data guide the rational design of new synthetic analogues. liverpool.ac.uk By synthesizing analogues with variations at position 1, within the cyclic core, or on the side chain, researchers can map the structural requirements for potent and selective enzyme inhibition. oncodesign-services.comnih.gov
Rational Design Principles for Analogue Generation
Rational drug design involves the strategic modification of a bioactive molecule to enhance its efficacy, selectivity, or pharmacokinetic profile based on an understanding of its structure and mechanism of action. creative-peptides.comresearchgate.net For this compound, a cyclic depsipeptide, rational design principles focus on several key structural features known to be critical for its protease inhibitory activity. nih.govnih.gov
Key targets for modification include:
The Ahp (3-amino-6-hydroxy-2-piperidone) residue: This uncommon amino acid is a hallmark of the cyanopeptolin class and is considered a critical pharmacophore for enzyme inhibition. nih.gov Analogues would involve modifying the Ahp ring, for example, by altering its stereochemistry or substituting the hydroxyl group to probe its role in binding to the active site of target proteases.
The N-Methyltyrosine (N-Me-Tyr) residue: N-methylation of amino acids in peptides can increase metabolic stability by making the adjacent peptide bond less susceptible to cleavage by proteases. nih.gov Furthermore, a cis amide bond has been identified between the Phenylalanine (Phe) and N-Me-Tyr residues in this compound, a specific conformational feature that likely influences its binding properties. researchgate.net Designing analogues that alter this methylation or constrain the amide bond in a trans conformation would provide insight into their importance.
The Macrocyclic Core: The size and composition of the peptide ring are crucial for maintaining the correct conformation for biological activity. Rational design would involve substituting other amino acids within the ring to explore the impact of side-chain properties such as hydrophobicity, charge, and size on inhibitory potency. nih.gov
The goal of this approach is to use structural and functional information to create a focused set of new molecules with a high probability of improved or more specific activity. researchgate.net
Combinatorial Chemistry and Parallel Synthesis Approaches for Analogue Libraries
To efficiently explore the vast chemical space around the this compound scaffold, high-throughput synthesis methods are employed. Combinatorial chemistry and parallel synthesis allow for the rapid generation of large, diverse collections of related compounds, known as analogue libraries. wikipedia.orgoup.com
Parallel Synthesis: This technique involves the simultaneous synthesis of a library of compounds in a spatially separated manner, such as in the wells of a microtiter plate. slideshare.netenamine.net For this compound, a core scaffold could be synthesized, and then different amino acid building blocks or other chemical reagents could be added to each well in the final steps to create a library of distinct analogues. enamine.netuniroma1.it The identity of each unique compound is known by its location, and each can be screened individually. This method is particularly useful for lead optimization, where a range of analogues is needed to fine-tune activity. slideshare.net
Combinatorial (Split-and-Pool) Synthesis: This method allows for the creation of even larger libraries. wikipedia.org In this approach, a solid support (like resin beads) is divided into portions, a different building block is added to each, and then all portions are recombined (pooled). wikipedia.org By repeating this "split-and-pool" cycle, a vast number of unique peptide sequences can be generated. uniroma1.it While this method creates mixtures of compounds that require deconvolution to identify the active molecule, it is a powerful tool for discovering initial "hit" compounds from a very large and diverse library. imperial.ac.uk
These techniques enable the systematic exploration of multiple positions on the this compound structure simultaneously, dramatically accelerating the process of identifying key residues and functional groups for bioactivity. acs.org
Methodologies for Structure-Activity Relationship (SAR) Determination
Structure-Activity Relationship (SAR) analysis is the cornerstone of medicinal chemistry, systematically investigating how changes in a molecule's structure affect its biological activity. creative-peptides.comnih.gov The fundamental goal is to identify the chemical groups and structural motifs (the pharmacophore) responsible for the desired biological effect and to understand how modifications impact potency and selectivity. creative-peptides.com For this compound, SAR studies aim to build a comprehensive model that correlates its structural features with its ability to inhibit proteases like chymotrypsin and elastase. nih.govmdpi.com
Systematic Modification and Functional Group Interconversion Studies
A primary method for determining SAR is the systematic modification of a lead compound. nih.gov This involves creating a series of analogues where specific parts of the molecule are altered one at a time. Comparing the biological activity of these analogues reveals the contribution of each modified component.
A powerful illustration of this is the comparison of this compound with its naturally occurring analogues. These compounds represent nature's own SAR study. For example, nostopeptin B, which differs from BN920 in its side chain, shows a slightly different inhibitory profile. More dramatically, the absence of a sulfate group in this compound compared to related sulfated cyanopeptolins is correlated with a significant increase in elastase inhibition, highlighting the negative impact of a charged sulfate group in that position for this specific target.
| Compound | Key Structural Difference from this compound | Chymotrypsin IC₅₀ (nM) | Elastase IC₅₀ (nM) |
|---|---|---|---|
| This compound | Reference Structure | 31 researchgate.net | 18.9 |
| Nostopeptin A | Additional acetylated residue | - | 8.7 |
| Nostopeptin B | Different side chain composition | 45.8 | 12.3 |
| Cyanopeptolin 954 | Chlorinated N-Me-Tyr and different Leu residue | 45 researchgate.net | >1,000 |
Further synthetic studies would involve functional group interconversions, such as:
Alanine (B10760859) Scanning: Systematically replacing each amino acid residue with alanine to determine the importance of its side chain. researchgate.net
Modifying the Ahp residue: Esterification or removal of the hydroxyl group to test its role as a hydrogen bond donor/acceptor.
Altering the Phenylalanine residue: Changing the aromatic ring to other hydrophobic groups to probe the binding pocket requirements.
Conformational Analysis and its Impact on Biological Activity
The biological activity of a flexible molecule like this compound is not determined solely by its chemical formula but by its three-dimensional shape (conformation) in solution, which dictates how it fits into the active site of an enzyme. researchgate.net Conformational analysis seeks to understand this 3D structure and its relationship to activity.
Key techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques like COSY, HSQC, and HMBC are used to determine the connectivity of atoms and provide information about the relative orientation of different parts of the molecule in solution. researchgate.net These studies were crucial in identifying the unusual cis-amide bond between Phe and N-Me-Tyr in this compound, a significant conformational constraint. researchgate.net
By comparing the conformations of highly active analogues with those of inactive ones, researchers can deduce the "bioactive conformation"—the specific 3D shape required for potent enzyme inhibition. For instance, the rigidity conferred by residues like N-Methyltyrosine and the specific turn structures they induce are critical for pre-organizing the molecule for optimal binding to its target protease. nih.gov
Mechanistic Elucidation of Nostopeptin Bn920 S Biological Interactions
Identification and Characterization of Molecular Targets and Binding Partners
The primary molecular targets of nostopeptin BN920 have been identified as serine proteases, particularly chymotrypsin (B1334515). biologists.comacs.org Various methodologies have been employed to discover and characterize these interactions, ranging from affinity-based purification to advanced biophysical techniques.
Affinity chromatography and pull-down assays are powerful techniques for isolating and identifying proteins that physically interact with a specific molecule, such as this compound. creative-proteomics.comthermofisher.com These methods utilize an immobilized form of the compound (the "bait") to capture its binding partners ("prey") from a complex biological sample like a cell lysate. thermofisher.comiba-lifesciences.com
In the context of this compound, a derivative of the compound can be chemically linked to a solid support, such as chromatography beads. creative-proteomics.com When a cell extract is passed over this support, proteins that bind to this compound are retained, while non-binding proteins are washed away. creative-proteomics.com The bound proteins can then be eluted and identified, often by mass spectrometry. nih.gov This approach has been instrumental in confirming chymotrypsin as a primary target of this compound. biologists.com
Similarly, pull-down assays, a smaller-scale version of affinity chromatography, are used to confirm suspected protein-protein interactions or to screen for new ones. thermofisher.com A tagged version of the bait protein can be used to pull its interacting partners out of a solution, which are then identified. iba-lifesciences.com
| Technique | Principle | Primary Use with this compound | Key Advantages | Limitations |
|---|---|---|---|---|
| Affinity Chromatography | Separates proteins based on a specific binding interaction with an immobilized ligand. creative-proteomics.com | Initial discovery and purification of binding partners from complex mixtures. | High specificity, allows for purification of large quantities of the target. creative-proteomics.com | Requires immobilization of the ligand, potential for non-specific binding. nih.gov |
| Pull-Down Assay | An in vitro method to determine physical interactions between two or more proteins. thermofisher.com | Confirmation of specific interactions and identification of components in a protein complex. | Relatively simple, useful for studying interactions within a native-like context. creative-proteomics.comiba-lifesciences.com | Relies on the availability of a tagged bait, can have issues with false positives. |
Chemical proteomics has emerged as a powerful, unbiased approach for identifying the protein targets of small molecules directly within a complex biological system. nih.govfrontiersin.org This methodology often involves the use of a modified version of the bioactive compound, or "probe," that can be used to label and enrich its interacting proteins from a cell lysate for subsequent identification by mass spectrometry. nih.govrsc.org
For a compound like this compound, a chemical probe would be synthesized to include a reactive group for covalent attachment to its target and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and purification. rsc.org Activity-based protein profiling (ABPP) is a subset of chemical proteomics that utilizes probes that specifically react with the active sites of enzymes, making it particularly well-suited for identifying the enzyme targets of inhibitors like this compound. nih.gov The combination of ABPP with quantitative mass spectrometry allows for the precise identification of protein targets and the assessment of the compound's selectivity across the proteome. nih.govbeilstein-journals.org
These proteomic strategies offer a significant advantage over traditional methods by providing a global view of a compound's interactions within a more physiologically relevant context, helping to uncover not only the primary targets but also potential off-target effects. nih.govnih.gov
Once a potential target is identified, biophysical techniques are employed to quantitatively characterize the binding interaction between the ligand (this compound) and the target protein. univr.itnih.gov These methods provide crucial data on binding affinity, kinetics, and thermodynamics. nih.gov
Surface Plasmon Resonance (SPR) is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (e.g., this compound) to an immobilized target protein in real-time. numberanalytics.comaxxam.com This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. axxam.com
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. univr.itnumberanalytics.com In an ITC experiment, small aliquots of the ligand are injected into a solution containing the target protein, and the resulting heat change is measured. univr.it This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. univr.it
| Technique | Principle | Information Gained | Key Advantages |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. numberanalytics.com | Binding kinetics (k_on, k_off), binding affinity (K_D). axxam.com | Real-time, label-free, high sensitivity. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. univr.it | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). univr.it | Provides a complete thermodynamic profile, solution-based. univr.it |
Studies using these techniques have provided quantitative data on the potent inhibition of chymotrypsin by this compound, with reported IC50 values in the nanomolar range. researchgate.netacs.org For instance, this compound was found to inhibit chymotrypsin with an IC50 value of 31 nM. researchgate.netacs.org
Proteomic Approaches (e.g., Chemical Proteomics) for Target Identification [3, 16]
Cellular Level Investigations of this compound Effects in Model Systems
To understand the biological consequences of this compound's interaction with its targets, its effects are studied at the cellular level using various model systems. biologists.comsygnaturediscovery.com
Cell-based assays are essential tools for observing the effects of a compound on cellular behavior, a process known as phenotypic screening. sygnaturediscovery.comcriver.com These assays can measure a wide range of cellular responses, including changes in cell viability, proliferation, morphology, and the activation or inhibition of specific cellular pathways. nih.govevotec.com
For this compound, cell-based assays could be designed to assess its impact on cells that are dependent on the activity of proteases like chymotrypsin for specific functions. For example, in a study investigating the effects of protease inhibitors on Daphnia magna, a model organism, the inhibitory effect of this compound on digestive chymotrypsins was demonstrated. biologists.com The development of high-throughput screening (HTS) compatible cell-based assays allows for the rapid screening of compound libraries to identify molecules with desired phenotypic effects. nih.govmedinadiscovery.com
Once a phenotypic effect is observed, further investigation is required to understand the underlying molecular mechanisms. This involves analyzing the cellular pathways and signaling networks that are perturbed by the compound. nih.gov Techniques such as western blotting, reporter gene assays, and mass spectrometry-based proteomics can be used to measure changes in protein expression, post-translational modifications, and protein-protein interactions following treatment with this compound. nih.govmedinadiscovery.com
Subcellular Localization Studies
This compound is an intracellular secondary metabolite produced by various cyanobacteria, including strains of Nostoc and Microcystis aeruginosa. uni-koeln.denih.gov Studies quantifying its presence have measured its content within the cyanobacterial biomass, which is often normalized to particulate organic carbon. researchgate.net The compound's role as a defensive agent against herbivores like the water flea Daphnia necessitates its containment within the cyanobacterial cell until ingestion by the grazer. biologists.com This intracellular localization is consistent with its proposed endogenous functions. Some research suggests a potential involvement of this compound in internal cellular processes, such as the storage of nitrogen, indicating it is not merely a passively stored toxin but may play a dynamic role within the cell. uni-koeln.de Furthermore, this compound has been identified as a metabolic precursor to another protease inhibitor, cyanopeptolin 954, through a chlorination process, further cementing its role within the cell's biosynthetic pathways. uni-koeln.de
Biochemical and Enzymatic Mechanism of Action Studies
The biological activity of this compound is primarily defined by its interaction with specific enzymes. Its mechanism of action has been characterized through targeted enzymatic and biochemical assays, which reveal a highly specific inhibitory profile. The putative mode of action, particularly in an ecological context, involves the disruption of protein digestion in the gut of herbivores that consume the cyanobacteria. biologists.com
Enzyme Kinetic Studies (Inhibition/Activation) (e.g., Chymotrypsin Inhibition)
This compound functions as a potent and specific inhibitor of chymotrypsin, a serine protease. biologists.comresearchgate.net Kinetic studies have consistently demonstrated this inhibitory capacity, although the reported potency varies slightly across different studies and target enzymes. For instance, its half-maximal inhibitory concentration (IC50) against chymotrypsin has been reported as 0.11 µM. ug.edu.plscispace.comnih.govmdpi.com Another investigation recorded an IC50 value of 31.2 nM. uzh.ch When tested against the digestive chymotrypsins of the crustacean Daphnia magna, this compound exhibited an even higher potency, with an IC50 value of 5.4 nmol l⁻¹ (5.4 nM). biologists.com The compound's specificity is a key feature; it has been found to be inactive against other proteases such as trypsin, papain, thrombin, and plasmin. ug.edu.plnih.gov
| Target Enzyme | Target Organism/Source | IC50 Value | Reference |
|---|---|---|---|
| Chymotrypsin | General | 0.11 µM | ug.edu.plscispace.comnih.govmdpi.com |
| Chymotrypsin | General | 31.2 nM | uzh.ch |
| Chymotrypsins | Daphnia magna | 5.4 nM | biologists.com |
Co-factor Requirements and Mechanistic Enzymology
Current research provides no evidence that this compound requires any specific co-factors to exert its inhibitory effect on chymotrypsin. Its mechanism is inherent to its chemical structure. As a member of the cyanopeptolin family of cyclic depsipeptides, its inhibitory function is attributed to the core structure, which includes a 3-amino-6-hydroxy-2-piperidone (Ahp) residue. mdpi.com This Ahp residue is a hallmark of this class of protease inhibitors and is crucial for their biological activity. mdpi.com The mechanism is believed to involve the binding of the inhibitor to the active site of the protease, thereby blocking its catalytic function and disrupting digestive processes in organisms that ingest it. biologists.com
Transcriptomic and Proteomic Profiling in Response to this compound Exposure
While comprehensive transcriptomic analyses in response to this compound are not extensively documented, studies at the proteomic level have provided significant insights into its biological impact on target organisms. Research on Daphnia magna has shown that exposure to this compound induces a notable adaptive response in the organism's digestive system. biologists.com Specifically, feeding with the inhibitor led to a change in the proteome profile of digestive enzymes; the typical chymotrypsins were replaced by three distinct chymotrypsins of a smaller molecular mass. biologists.com This shift in protein expression suggests a compensatory mechanism by which the herbivore attempts to overcome the enzymatic inhibition caused by this compound. biologists.com
Investigations into Structure-Function Relationships at the Molecular Level
The molecular structure of this compound is intrinsically linked to its function as a specific protease inhibitor. It is a cyclic depsipeptide with its planar structure and amino acid sequence determined through advanced spectroscopic methods like HMBC (Heteronuclear Multiple Bond Correlation) NMR. researchgate.net The established structure is [Thr+Leu+Ahp+Phe+MeTyr+Val]Gln+Ac. ug.edu.plmdpi.com
The inhibitory activity of cyanopeptolins like this compound is highly dependent on key structural features. nih.gov
The Ahp Residue : The presence of the 3-amino-6-hydroxy-2-piperidone (Ahp) amino acid is a defining characteristic of the cyanopeptolin class and is considered essential for the inhibitory mechanism. mdpi.com
Position 2 Amino Acid : The amino acid at position 2 of the peptide ring, which is Leucine (Leu) in this compound, has also been reported to be a significant determinant of the molecule's inhibitory activity and specificity. nih.gov
These structure-activity relationships highlight how specific residues within the cyclic peptide framework are responsible for the potent and selective inhibition of chymotrypsin.
Advanced Analytical and Spectroscopic Methodologies in Nostopeptin Bn920 Research
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Analysis in Structural Research
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the study of novel compounds like nostopeptin BN920. It provides highly accurate mass measurements, which are essential for determining the elemental composition of the molecule. This precision helps to distinguish between compounds with the same nominal mass but different chemical formulas.
In the investigation of this compound, HRMS is employed to obtain the exact mass of the molecular ion. For instance, a quasi-molecular ion [M + Na]+ at m/z 943.5 was detected for this compound, which was a key piece of data suggesting its identity. d-nb.info The ability of HRMS to provide accurate mass data with minimal error (typically less than 5 ppm) is critical for confirming the proposed molecular formula. hilarispublisher.com This technique can be coupled with ultra-high-performance liquid chromatography (UHPLC) systems for the analysis of complex mixtures and the determination of impurity profiles. univie.ac.at
Table 1: Illustrative HRMS Data for a Hypothetical this compound Sample
| Parameter | Value | Significance |
| Observed m/z ([M+H]⁺) | 921.4875 | Provides the experimental mass of the protonated molecule. |
| Calculated m/z ([M+H]⁺) | 921.4882 | Theoretical mass based on the proposed elemental composition (C₄₈H₆₈N₈O₁₀). |
| Mass Error (ppm) | -0.76 | A low ppm error supports the correctness of the proposed elemental formula. |
| Isotope Pattern | Matches theoretical | Confirms the elemental composition by comparing the relative abundances of isotopic peaks. |
This table is illustrative and does not represent actual experimental data.
Tandem mass spectrometry (MS/MS or MS²) is a powerful extension of mass spectrometry used to determine the amino acid sequence of peptides like this compound. wikipedia.org In a typical MS/MS experiment, the molecular ion of the compound is selected and then fragmented through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are then analyzed by a second mass spectrometer, producing a fragmentation pattern.
The analysis of these fragment ions, often categorized as b- and y-ions, allows for the reconstruction of the peptide sequence. uci.edu This methodology was instrumental in the structural elucidation of this compound, where the fragmentation pattern revealed the connectivity of the amino acid residues within the cyclic structure. semanticscholar.org This approach is a cornerstone of "bottom-up" proteomics and is widely applied to sequence peptides and identify proteins from complex biological samples. uci.edu
Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation to mass analysis, allowing for the characterization of the size, shape, and charge of an ion. nih.gov This technique separates ions based on their mobility through a buffer gas, which is influenced by their three-dimensional structure or conformation. nih.govfrontiersin.org Consequently, IM-MS can distinguish between conformational isomers—molecules with the same mass and sequence but different spatial arrangements. nih.gov
For a cyclic peptide like this compound, which can exist in multiple conformations, IM-MS is a valuable tool for investigating its conformational landscape. chemrxiv.org The technique can provide insights into the flexibility of the molecule and how its conformation might change upon binding to its target enzymes. nih.govchemrxiv.org By measuring the collision cross-section (CCS) of the molecule, researchers can gain information about its tertiary and quaternary structure. frontiersin.org
Tandem Mass Spectrometry (MS/MS) for Sequence Elucidation [39, 43]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural determination of organic molecules like this compound in solution. nih.gov It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and ¹⁵N), their connectivity, and their spatial proximity. This information is crucial for assigning the specific stereochemistry of the amino acid residues and elucidating the three-dimensional structure of the peptide. nih.govyoutube.comyoutube.com
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for the comprehensive structural analysis of complex molecules.
1D NMR (¹H and ¹³C): Provides initial information about the types and numbers of protons and carbons in the molecule.
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within an amino acid spin system. princeton.eduemerypharma.comcam.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) or proton-nitrogen (¹H-¹⁵N) pairs, aiding in the assignment of carbon and nitrogen resonances. princeton.edujeoljason.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. princeton.eduemerypharma.com This is particularly useful for connecting different amino acid residues across peptide bonds and for confirming the cyclic nature of the peptide, as it verified the lactone ring closure in this compound. d-nb.info
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically within 5 Å), providing crucial information for determining the three-dimensional conformation and the stereochemistry of the molecule. princeton.educam.ac.uk A strong NOE between specific protons in this compound confirmed the configuration of amino acids in a particular region of the molecule. d-nb.info
Table 2: Key 2D NMR Experiments and Their Application in this compound Structural Research
| Experiment | Information Provided | Application to this compound |
| COSY | ¹H-¹H scalar couplings (through-bond connectivity) | Identifies spin systems of individual amino acid residues. emerypharma.com |
| HSQC | ¹H-¹³C/¹⁵N one-bond correlations | Assigns carbon and nitrogen atoms to their attached protons. jeoljason.com |
| HMBC | ¹H-¹³C/¹⁵N long-range correlations (2-4 bonds) | Establishes the amino acid sequence and confirms the macrocyclic ring structure. d-nb.infoemerypharma.com |
| NOESY | ¹H-¹H spatial proximity (through-space) | Determines the 3D conformation and stereochemistry of the molecule. d-nb.infocam.ac.uk |
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in a solid or aggregated state, where traditional solution NMR is not feasible. msesupplies.comwikipedia.org This is particularly relevant for studying peptides that may form aggregates or for analyzing the structure of a peptide when it is bound to its target protein. nih.gov
While specific ssNMR studies on this compound are not extensively reported, this methodology could be applied to investigate its structure in a microcrystalline state or to characterize its conformation when complexed with proteases like trypsin or chymotrypsin (B1334515). bruker.comnih.gov Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples. bruker.com
1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Information
Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts
Chromatographic techniques are fundamental for the isolation and purification of natural products from complex biological extracts and for assessing the purity of the final compound. In the research of this compound, various chromatographic methods are employed.
High-Performance Liquid Chromatography (HPLC) is a primary tool for both purification and purity analysis. Reversed-phase HPLC, using a C18 column, is commonly used to separate this compound from other cyanopeptolins and metabolites present in the cyanobacterial extract. The purity of the isolated this compound can be readily assessed by the presence of a single, sharp peak in the HPLC chromatogram.
Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. researchgate.net This hyphenated technique is invaluable for the quantitative analysis of this compound in cyanobacterial biomass and for monitoring its production under different environmental conditions. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools in the research of this compound and other cyanopeptides. These techniques are fundamental for both the initial isolation and purification of the compound from complex cyanobacterial extracts and for the subsequent analysis of its purity. waters.comphenomenex.com UPLC, which utilizes sub-2-µm particle columns, offers significant advantages over traditional HPLC, including enhanced resolution, greater sensitivity, and considerably shorter analysis times. waters.comwaters.com
The development of a robust HPLC or UPLC method for a peptide like this compound involves a systematic optimization of several parameters. phenomenex.com Reversed-phase (RP) chromatography is the most common mode used for peptide analysis. In this approach, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724). A gradient elution, where the concentration of the organic solvent is gradually increased, is employed to separate the peptide and its closely related impurities based on their hydrophobicity. phenomenex.com
Key parameters that are manipulated during method development include the stationary phase chemistry, mobile phase composition (including pH and ion-pairing agents like trifluoroacetic acid or formic acid), and the gradient slope. waters.comphenomenex.comwaters.com For instance, using shallow, focused gradients can significantly improve the resolution between the main peptide and its structural analogs. waters.com Research indicates that UPLC-MS/MS (tandem mass spectrometry) has been effectively used for the analysis of this compound, combining the high-resolution separation of UPLC with the sensitive and specific detection of mass spectrometry. semanticscholar.org
Table 1: Typical Parameters for HPLC/UPLC Method Development for Peptides
| Parameter | Common Choice/Condition | Purpose in this compound Analysis |
|---|---|---|
| Stationary Phase | Reversed-Phase (e.g., C18, C8) with bridged-ethyl hybrid (BEH) particles | Provides hydrophobic interaction-based separation, ideal for peptides. BEH particles offer stability over a wide pH range. waters.com |
| Mobile Phase (A) | Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) | TFA acts as an ion-pairing agent to improve peak shape. FA is preferred for mass spectrometry compatibility. waters.com |
| Mobile Phase (B) | Acetonitrile with 0.1% TFA or 0.1% FA | Organic modifier used to elute the peptide from the column. |
| Elution Mode | Gradient Elution (e.g., 5% to 60% B over 30 min) | Separates components with a wide range of hydrophobicities, essential for complex extracts containing multiple peptides. phenomenex.com |
| Detection | UV Absorbance (214 nm, 280 nm), Mass Spectrometry (MS) | UV at 214 nm detects the peptide backbone. MS provides molecular weight information for positive identification. semanticscholar.orgresearchgate.net |
Chiral Chromatography for Stereoisomer Separation
Chiral chromatography is a specialized form of column chromatography used to separate enantiomers (mirror-image stereoisomers). ajol.infowikipedia.org Unlike conventional chromatography, which cannot distinguish between enantiomers, chiral chromatography employs a chiral stationary phase (CSP). wikipedia.orgregistech.com The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes that have different stability constants. This differential interaction leads to different retention times, allowing for their separation and quantification. wikipedia.org
While direct application studies on this compound are not detailed in the available literature, this methodology is standard for natural product structure elucidation. The process typically involves hydrolyzing the peptide into its constituent amino acids, which are then derivatized and analyzed on a chiral column to determine their L- or D-configuration. sigmaaldrich.com
Table 2: Common Chiral Stationary Phases (CSPs) for Amino Acid Separation
| CSP Type | Principle of Separation | Relevance to this compound Analysis |
|---|---|---|
| Pirkle-type (Brush-type) | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. | Effective for a wide range of chiral compounds, including derivatized amino acids. registech.com |
| Polysaccharide-based | Cellulose or amylose (B160209) derivatives coated on a silica (B1680970) support form chiral grooves and cavities. | Broadly applicable and one of the most common types of CSPs used for separating a wide variety of enantiomers. registech.com |
| Macrocyclic Antibiotics | Utilize complex inclusion, ionic, and hydrogen bonding interactions. | Particularly effective for the separation of native amino acids. sigmaaldrich.com |
| Crown Ethers | Specifically designed for separating compounds with primary amine groups, such as amino acids. registech.com | Offers high selectivity for the chiral centers in amino acids derived from this compound hydrolysis. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. nih.govbiorxiv.org The method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. biorxiv.org The peptide backbone, when arranged into ordered secondary structures like α-helices, β-sheets, or β-turns, becomes a chromophore with a characteristic CD spectrum.
For a cyclic peptide like this compound, CD spectroscopy provides valuable insights into its solution conformation, which is directly related to its biological function. The shape and magnitude of the CD spectrum in the far-UV region (typically 190-250 nm) can be deconvoluted to estimate the percentage of different secondary structural elements. nih.govnih.gov This information is crucial for understanding how the peptide folds in a physiological environment to present the correct orientation of amino acid side chains for interacting with its target protease. While specific CD spectra for this compound are not publicly documented, the technique is a standard part of the biophysical characterization of similar peptide protease inhibitors. rsc.org
Table 3: Characteristic CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Positive Bands (λmax) | Negative Bands (λmax) |
|---|---|---|
| α-Helix | ~192 nm | ~208 nm, ~222 nm |
| β-Sheet (Antiparallel) | ~195 nm | ~218 nm |
| β-Turn | ~205 nm (Variable) | ~225-230 nm (Weak), ~185-190 nm |
| Random Coil | ~212 nm | ~195 nm |
X-ray Crystallography for Three-Dimensional Structural Elucidation of this compound or its Complexes
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of molecules. nih.govbiologiachile.cl The technique involves crystallizing the molecule of interest—either alone or in a complex with its biological target—and then bombarding the crystal with a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the molecule can be determined. nih.gov
This methodology provides unparalleled insight into the exact spatial arrangement of atoms, bond angles, and intermolecular interactions. Research on protease inhibitors has successfully utilized X-ray crystallography to study the complex formed between this compound and the enzyme elastase. researchgate.net By solving the crystal structure of this complex, researchers can visualize the exact binding mode of this compound within the active site of the enzyme. This information is invaluable, revealing the key hydrogen bonds, hydrophobic interactions, and steric contacts that are responsible for its potent inhibitory activity. nih.govberstructuralbioportal.org Such structural data is crucial for understanding the mechanism of action and for guiding the rational design of new, more potent synthetic analogs. nih.gov
Table 4: Major Steps in X-ray Crystallography of an Enzyme-Inhibitor Complex
| Step | Description | Objective |
|---|---|---|
| 1. Crystallization | The purified enzyme is co-crystallized with the inhibitor (this compound), or the inhibitor is soaked into pre-formed enzyme crystals. | To obtain a well-ordered, single crystal suitable for diffraction. biologiachile.cl |
| 2. Data Collection | The crystal is exposed to a high-intensity X-ray beam (often from a synchrotron source), and the diffraction pattern is recorded on a detector. berstructuralbioportal.org | To measure the intensities and positions of thousands of diffracted X-ray reflections. |
| 3. Structure Solution | The "phase problem" is solved using computational methods (e.g., molecular replacement) to generate an initial electron density map. | To convert diffraction data into a 3D map of electron density. nih.gov |
| 4. Model Building & Refinement | An atomic model of the enzyme-inhibitor complex is built into the electron density map and computationally refined to best fit the experimental data. | To produce a final, accurate 3D atomic model of the this compound-elastase complex. |
Spectrophotometric and Fluorometric Assays for Quantitative Analysis in Research
Spectrophotometric and fluorometric assays are essential for the quantitative analysis of this compound's biological activity, specifically its potency as a protease inhibitor. These assays measure the rate of an enzymatic reaction, allowing researchers to determine how effectively the inhibitor slows it down.
In a typical spectrophotometric assay for a protease like chymotrypsin or elastase, a synthetic substrate is used that, when cleaved by the enzyme, releases a colored product (a chromophore). A common choice is a p-nitroanilide (pNA) substrate. The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm for pNA) over time using a spectrophotometer. When this compound is added, it binds to the enzyme and reduces the rate of substrate cleavage, leading to a slower increase in absorbance. By measuring this rate reduction at various inhibitor concentrations, a dose-response curve can be generated to calculate key inhibitory parameters, such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
Fluorometric assays operate on a similar principle but use substrates that release a fluorescent product (a fluorophore) upon cleavage. nih.gov These assays are often more sensitive than spectrophotometric methods, allowing for the use of lower enzyme and inhibitor concentrations. nih.gov
Table 5: Research Findings on this compound Inhibition using Enzyme Assays
| Target Enzyme | Assay Type | Reported Finding | Significance |
|---|---|---|---|
| Chymotrypsin | Spectrophotometric Protease Assay | This compound inhibits chymotrypsin with an IC₅₀ value in the nanomolar range. | Demonstrates potent and specific inhibition of a key digestive protease. |
| Elastase | Spectrophotometric Protease Assay | This compound is a potent inhibitor of elastase. researchgate.net | Highlights its potential activity against another major serine protease involved in various physiological processes. |
Computational and Theoretical Approaches in Nostopeptin Bn920 Research
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze how a ligand, such as nostopeptin BN920, interacts with its biological target. vulcanchem.comresearchgate.net Docking predicts the preferred orientation of the ligand in the binding site of a receptor, while MD simulations provide a view of the dynamic behavior of the ligand-receptor complex over time, accounting for the flexibility of both molecules. vulcanchem.comresearchgate.net These methods are crucial for understanding the structural basis of inhibition and for the rational design of new therapeutic agents. ug.edu.pl
Predictive modeling aims to accurately determine the three-dimensional structure (binding mode) and the strength of the interaction (binding affinity) between a ligand and its target protein. scirp.org For this compound, which is a known inhibitor of the serine protease chymotrypsin (B1334515) with an experimentally determined IC₅₀ value of 31 nM, such models would be invaluable. nih.gov The goal of predictive modeling is to computationally replicate this binding. The process involves docking the this compound structure into the active site of chymotrypsin to generate potential binding poses. frontiersin.org Scoring functions are then used to estimate the binding affinity for each pose, identifying the most energetically favorable interaction. scirp.org
While specific molecular docking studies focused solely on this compound are not extensively detailed in publicly available literature, the methodology is well-established. Such a study would provide a structural hypothesis for its potent inhibitory activity, highlighting key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the peptide's residues and the enzyme's active site.
Conformational analysis helps to understand how the molecule might adapt its shape to fit into the binding site of an enzyme. youtube.com In related cyanopeptides, residues like 4-Methylproline and Hydroxyisoleucine contribute to conformational rigidity, which is important for target binding specificity. vulcanchem.com An analysis of this compound would reveal the stable conformations it can adopt in solution and how this conformational landscape changes upon binding to chymotrypsin.
Predictive Modeling of Binding Modes and Affinities
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. mdpi.commdpi.comresearchgate.netrsdjournal.org These methods can compute various molecular properties, including charge distributions, orbital energies (HOMO/LUMO), and the stability of different chemical structures. mdpi.comphyschemres.org For a bioactive compound like this compound, these calculations can provide deep insights into its chemical reactivity and the nature of its interactions with its target. rsc.org
Although specific quantum chemical studies on this compound have not been prominently published, this approach could be used to:
Analyze the electronic structure of the 3-amino-6-hydroxy-2-piperidone (Ahp) residue, which is a critical pharmacophore for the protease inhibition of related compounds. medchemexpress.com
Calculate the energies of different conformations to understand the stability of the cis amide bond.
Model the reaction mechanism of enzyme inhibition at a quantum level.
The data from these calculations can complement other computational methods like molecular docking by providing more accurate charge parameters for the molecule, leading to more reliable simulation results. mdpi.comarxiv.org
Pharmacophore Modeling for Analogue Design and Virtual Screening Applications
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. medchemexpress.comnih.gov A pharmacophore model for this compound would define the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are critical for binding to and inhibiting chymotrypsin. medsci.org
This model can then be used as a 3D query to search large chemical databases for other molecules that match these features, a process known as virtual screening. nih.govnih.gov This allows for the rapid identification of new potential inhibitors with diverse chemical scaffolds. Furthermore, the pharmacophore provides a blueprint for the rational design of novel analogues of this compound with potentially improved potency, selectivity, or pharmacokinetic properties. A conference proceeding has indicated that a 4D-QSAR study was conducted on a series of related compounds, which would inherently involve the generation of a pharmacophore model to understand the structural requirements for activity. ilackongresi.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chimia.chnih.govkimyakongreleri.org These models use molecular descriptors—numerical values that encode structural, physical, or chemical properties—to predict the activity of new or untested compounds. nih.gov
A Turkish conference abstract mentions the development of a 4D-QSAR model for a series of 19 compounds, including this compound. ilackongresi.orgkimyakongreleri.org The study aimed to identify the pharmacophore group responsible for its chymotrypsin-inhibiting activity and to determine which structural parameters increase or decrease this activity. ilackongresi.org
Separately, other research has developed quantitative regression models to describe the production of this compound by the cyanobacterium M. aeruginosa under different environmental conditions. These studies established relationships between the cellular content of this compound and factors like the specific growth rate and the cellular carbon-to-nitrogen (C/N) ratio. researchgate.netresearchgate.net While these are not activity models, they are a form of quantitative structure-property relationship.
Table 1: Published QSAR Models Related to this compound
| Model Type | Dependent Variable | Independent Variable | Reported Regression Model | Correlation (R²) | Source |
|---|---|---|---|---|---|
| Production QSAR | BN920 Content | Specific Growth Rate (μ) | y = 53.72x − 4.36 | 0.69 | researchgate.net |
| Production QSAR | BN920 Content | C/N Molar Ratio | y = 2045x⁻²·²¹ | 0.65 | researchgate.net |
| Activity 4D-QSAR | Chymotrypsin Inhibition | Molecular Descriptors | Model developed to identify pharmacophore | Not specified | ilackongresi.org |
In Silico Prediction of Biosynthetic Pathways and Enzymes
The biosynthesis of complex natural products like this compound is accomplished by large, multi-modular enzyme complexes encoded by biosynthetic gene clusters (BGCs) in the organism's genome. frontiersin.org In silico (computational) tools are widely used to mine genomic data to identify and analyze these BGCs. mdpi.combeilstein-journals.org
For this compound, which is a non-ribosomal peptide, its BGC would be expected to contain non-ribosomal peptide synthetase (NRPS) and possibly polyketide synthase (PKS) genes. vulcanchem.commdpi.com While the specific BGC for this compound has not been explicitly characterized, computational analysis of the genome of the producing organism, such as Nostoc or Microcystis, could predict its location and gene composition. nih.gov Tools like antiSMASH and PRISM are designed to predict BGCs and, in some cases, the structure of the final product based on the gene sequence. researchgate.netmdpi.com For example, analysis of the BGC for nostopeptolide, a related peptide from Nostoc sp. GSV224, revealed a mixed NRPS-PKS synthetase, providing a model for what to expect for this compound. nih.gov Such in silico predictions are the first step in understanding and potentially engineering the biosynthesis of this compound. mdpi.com
Chemoinformatics and Data Mining for Related Compound Discovery and Chemical Space Analysisvanderbilt.edumdpi.comnih.govresearchgate.netmlr.press
Chemoinformatics and data mining have become indispensable tools in natural product research, enabling the rapid identification of known compounds, the discovery of novel analogs, and the analysis of vast chemical datasets. In the context of this compound and other cyanobacterial peptides, these computational approaches are crucial for navigating the complex chemical space and uncovering new bioactive molecules.
A primary chemoinformatic technique for analyzing complex mixtures of natural products, such as those from a Nostoc sp. extract, is molecular networking . This method, often utilizing platforms like the Global Natural Product Social Molecular Networking (GNPS) platform, organizes tandem mass spectrometry (MS/MS) data based on spectral similarity. nih.govnih.gov Molecules with similar fragmentation patterns, which often implies structural similarity, are clustered together. This allows for the "dereplication" or rapid identification of known compounds by matching against spectral libraries, and more importantly, highlights clusters of potentially new, uncharacterized analogs of known molecules like this compound. nih.govnih.gov For instance, a molecular network of an extract from a cyanobacterial bloom can reveal numerous related variants of known peptide classes, such as microcystins and anabaenopeptins, demonstrating the power of this approach to map the chemical diversity within a single sample. nih.govresearchgate.net
Data mining of genomic and transcriptomic data is another powerful strategy for discovering novel peptides. nih.govnih.gov Cyanobacteria, including Nostoc species, possess large non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene clusters responsible for the biosynthesis of compounds like this compound. vanderbilt.edu By mining sequenced genomes, researchers can identify these biosynthetic gene clusters (BGCs) and predict the structures of the resulting natural products. vanderbilt.eduresearchgate.net This "genome mining" approach can reveal "cryptic" or silent BGCs that are not expressed under standard laboratory conditions, thus pointing to a vast, untapped reservoir of chemical diversity. researchgate.net Bioinformatic tools like RODEO (Rapid Open-source Detection and Annotation of BGCs) have been developed to automate the process of finding and analyzing these gene clusters, particularly for ribosomally synthesized and post-translationally modified peptides (RiPPs), another important class of cyanobacterial natural products. vanderbilt.edu
Chemical space analysis involves the characterization and visualization of the structural diversity of a collection of molecules. mdpi.commdpi.com For cyanobacterial peptides, this analysis can reveal the scope of structural modifications within a particular family, such as the nostopeptins. By calculating various molecular descriptors (e.g., molecular weight, polarity, number of rotatable bonds), researchers can map the chemical space occupied by these compounds. This helps in understanding structure-activity relationships and identifying underexplored regions of chemical space that may harbor compounds with novel bioactivities. nih.govmdpi.com The exploration of this chemical space is not limited to known natural products; large virtual libraries of "make-on-demand" compounds can be computationally screened to find novel scaffolds or analogs of a query molecule like this compound. enamine.net
The application of these computational methods has led to the identification of numerous peptides structurally related to this compound, which belongs to the broader class of cyanopeptolins or micropeptins. These peptides share a common cyclic core but exhibit significant variability in their amino acid composition and modifications.
Future Research Trajectories and Unanswered Questions in Nostopeptin Bn920 Studies
Emerging Methodologies for Deeper Mechanistic Elucidation
A more profound understanding of how nostopeptin BN920 interacts with its targets at a molecular level is a key area for future research. While its inhibitory action on chymotrypsin (B1334515) is established, the precise dynamics of this interaction can be further illuminated. acs.orguni-konstanz.de Advanced spectroscopic techniques, such as cryo-electron microscopy (cryo-EM) and time-resolved crystallography, could provide high-resolution snapshots of the enzyme-inhibitor complex at various stages of binding. These methods would offer unprecedented detail into the conformational changes that occur in both the enzyme and the inhibitor, revealing the intricate dance of molecular recognition.
Furthermore, computational approaches like molecular dynamics (MD) simulations can complement experimental data by modeling the behavior of this compound in a dynamic environment. These simulations can predict binding affinities, identify key residues involved in the interaction, and explore the energetic landscape of the binding process. By combining these in silico and in vitro methods, researchers can build a more complete and dynamic picture of this compound's mechanism of action.
Exploration of Previously Unidentified Biological Activities and Targets
While the primary known activity of this compound is the inhibition of chymotrypsin, the possibility of other biological targets remains an intriguing area of investigation. acs.orguni-konstanz.de Many natural products exhibit promiscuity, interacting with multiple proteins to exert their biological effects. High-throughput screening (HTS) of this compound against diverse panels of enzymes, receptors, and other protein targets could uncover novel activities.
Phenotypic screening, where the effect of the compound is observed in a cellular or organismal context, offers another powerful approach. By exposing various cell lines or model organisms to this compound and observing the resulting phenotypic changes, researchers can identify unexpected biological responses. Subsequent target deconvolution strategies, such as affinity chromatography-mass spectrometry and genetic approaches, can then be employed to identify the molecular targets responsible for these effects. This exploration could reveal previously unknown roles for this compound in cellular processes and potentially open up new therapeutic avenues.
Biosynthetic Pathway Diversification for New Chemical Entities (e.g., via Synthetic Biology)
The biosynthesis of this compound, like other cyanobacterial peptides, is carried out by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs). vulcanchem.comresearchgate.net These enzymatic assembly lines offer a remarkable platform for generating structural diversity. The field of synthetic biology provides the tools to manipulate these biosynthetic pathways to create novel derivatives of this compound. rsc.orgnih.gov
By employing techniques such as gene knock-outs, domain swapping, and heterologous expression of the biosynthetic gene cluster in more tractable host organisms, researchers can alter the structure of the final product. rsc.org For instance, modifying the adenylation (A) domains of the NRPS modules could lead to the incorporation of different amino acid building blocks into the peptide backbone. Similarly, altering tailoring enzymes that modify the core structure could generate a library of new nostopeptin analogs. This approach of "biosynthetic engineering" holds the promise of producing compounds with improved potency, selectivity, or novel biological activities. vulcanchem.comrsc.org
Addressing Research Gaps in Environmental and Ecological Roles
The ecological significance of this compound in its natural environment is an area that warrants further investigation. While it is hypothesized to function as a defense molecule against grazers, direct evidence for this role is still emerging. uni-koeln.de Future research should focus on understanding the environmental cues that trigger the production of this compound by cyanobacteria. Studies have already indicated that nutrient availability, such as phosphorus and nitrogen levels, can influence the production of protease inhibitors in cyanobacteria. uni-koeln.deresearchgate.net
Investigating the effects of other environmental stressors like light intensity, temperature, and the presence of predators or competitors could provide a more complete picture of the regulation of this compound biosynthesis. Furthermore, studying the impact of this compound on the wider microbial community and its fate in aquatic ecosystems will be crucial for a comprehensive understanding of its ecological function.
Application of Systems Biology and Multi-Omics Approaches to this compound's Cellular Impact
To gain a holistic understanding of the cellular effects of this compound, researchers can turn to systems biology and multi-omics approaches. frontiersin.orgnih.gov By simultaneously analyzing changes in the transcriptome, proteome, and metabolome of cells treated with this compound, a comprehensive picture of its impact on cellular networks can be constructed. frontiersin.orgnih.gov
For example, transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated in response to the compound, providing clues about the cellular pathways that are affected. Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can uncover alterations in the levels of small molecule metabolites. Integrating these different "omics" datasets can reveal complex cellular responses and help to identify not only the primary target but also downstream signaling cascades and off-target effects. frontiersin.orgnih.govbiorxiv.org
Potential for this compound as a Chemical Biology Tool or Probe
High-quality chemical probes are invaluable tools for dissecting complex biological processes. nih.govmdpi.comchemicalprobes.org With its potent and specific inhibition of chymotrypsin, this compound has the potential to be developed into a valuable chemical probe. acs.orguni-konstanz.de To be considered a high-quality probe, a compound should exhibit high potency, selectivity, and a well-understood mechanism of action. nih.gov
Future research could focus on further characterizing the selectivity profile of this compound against a broad range of proteases. Additionally, the development of tagged versions of this compound, for example with fluorescent dyes or affinity tags, would enable its use in a variety of applications. These could include visualizing the localization of its target enzymes within cells, or for pull-down experiments to identify binding partners. Such chemical biology tools would be instrumental in further elucidating the roles of chymotrypsin and potentially other unidentified targets in health and disease. mdpi.comnih.gov
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and biomedical research. d-nb.inforesearchgate.netresearchgate.net These powerful computational tools can be applied to various aspects of this compound research. For instance, ML algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel nostopeptin analogs, thereby guiding the design of more potent and selective inhibitors. mdpi.com
AI can also be used to analyze the large and complex datasets generated by multi-omics experiments, helping to identify patterns and correlations that might be missed by traditional analysis methods. nih.govarxiv.org In the realm of biosynthetic engineering, ML models could be developed to predict the outcome of modifications to the NRPS machinery, accelerating the process of generating new chemical entities. The integration of AI and ML into this compound research has the potential to significantly enhance the pace of discovery and deepen our understanding of this fascinating natural product. d-nb.inforesearchgate.netresearchgate.net
Q & A
Q. What experimental methodologies are recommended for quantifying nostopeptin BN920 in cyanobacterial cultures?
- Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for quantification. For BN920, specific ion fragments (e.g., m/z 184.0517 and 454.1517) serve as diagnostic peaks for identification and quantification . Phosphate concentration gradients (5–2000 µM) and temporal sampling (0–30 days) should be incorporated to capture dynamic production patterns, as shown in phosphate limitation studies .
Q. How do environmental factors like phosphate availability influence BN920 biosynthesis in Microcystis aeruginosa?
- Answer : Phosphate limitation significantly increases BN920 content, peaking at 15–20 µM phosphate after 10–15 days of cultivation. Experimental designs should include staggered sampling intervals (e.g., days 0, 5, 10, 15, 20, 25, 30) and parallel controls with replete phosphate to isolate stress-induced effects .
Q. What analytical techniques are suitable for preliminary structural characterization of BN920?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) can map fragmentation patterns (e.g., m/z 84.0447, 243.1125) to infer amino acid sequences. Nuclear magnetic resonance (NMR) is recommended for resolving stereochemistry and cyclic structures .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported BN920 concentrations across studies using different strain variants?
- Answer : Discrepancies may arise from strain-specific biosynthetic pathways or analytical calibration differences. Standardize quantification using a reference BN920 isolate and cross-validate methods via inter-laboratory studies. Metabolomic profiling (e.g., comparing M. aeruginosa vs. M. flos-aquae) can clarify strain-dependent variability .
Q. What experimental strategies address challenges in distinguishing BN920 from structurally similar cyanopeptides (e.g., Cyp 954)?
- Answer : Use high-resolution MS (HRMS) to differentiate isomers via exact mass (<5 ppm error) and isotopic patterns. For example, BN920 (m/z 454.1517) and Cyp 954 (m/z 651.4025) exhibit distinct fragmentation profiles. Molecular networking tools (e.g., GNPS) can cluster related peptides based on MS/MS spectra .
Q. How should researchers design time-series experiments to model BN920 production dynamics under fluctuating nutrient regimes?
- Answer : Employ chemostat systems with controlled phosphate gradients and real-time monitoring of biomass (OD₇₃₀) and extracellular metabolites. Sampling intervals must align with cyanobacterial growth phases—lag (days 0–5), exponential (days 5–15), and stationary (days 15–30)—to correlate nutrient depletion with BN920 accumulation .
Methodological and Data Analysis Questions
Q. What statistical approaches are appropriate for analyzing nonlinear relationships between phosphate concentration and BN920 yield?
- Answer : Use polynomial regression or generalized additive models (GAMs) to fit dose-response curves. For example, BN920 content often follows a biphasic trend, peaking at intermediate phosphate stress (15–20 µM) before declining under severe limitation .
Q. How can researchers validate the biological activity of BN920 in protease inhibition assays?
- Answer : Combine in vitro assays (e.g., fluorescence-based protease activity kits) with in silico docking simulations. Compare BN920’s inhibitory efficacy against known protease inhibitors and validate specificity using knockout Microcystis strains lacking BN920 biosynthetic genes .
Research Design and Reproducibility
Q. What protocols ensure reproducibility in BN920 extraction and purification across laboratories?
Q. How should researchers address batch-to-batch variability in BN920 production during large-scale culturing?
- Answer : Implement bioreactors with automated pH and nutrient monitoring. Use metabolomic snapshots (e.g., daily LC-MS/MS) to adjust growth conditions dynamically. Normalize BN920 yields to intracellular protein content (µg mg⁻¹) to account for biomass variability .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
